molecular formula C5H9NO B1609871 Pent-4-enamide CAS No. 6852-94-4

Pent-4-enamide

Cat. No.: B1609871
CAS No.: 6852-94-4
M. Wt: 99.13 g/mol
InChI Key: DVFGVGYKHMQZJC-UHFFFAOYSA-N
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Description

Pent-4-enamide is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity of Enaminone Complexes

Research has shown that complexes of enaminones with Fe(II) and Zn(II) ions, including derivatives of Pent-4-enamide, exhibit significant antibacterial activity. For instance, the complex Zn (HL 1), which is a derivative of this compound, demonstrated substantial action against Escherichia coli and Staphylococcus aureus bacteria, suggesting potential as a bactericide (Mahmud et al., 2010).

Anticonvulsant Properties

A study on substituted phenyl-containing 1,3,4-oxadiazole-2-yl-but-2-enamides, which are structurally related to this compound, indicated promising anticonvulsant activities. The synthesized compounds showed effectiveness in Phase I and Phase II screening, with minimal neurotoxicity (Siddiqui et al., 2014).

Non-cytotoxic Compounds with Mild Antibacterial Activity

A study focusing on novel enaminones related to this compound revealed that these compounds are non-cytotoxic and exhibit mild or no antibacterial activity. The presence of specific functional groups significantly impacts their biological activities (Cindrić et al., 2018).

Biomimetic Cyclization for Azapolycycles

This compound derivatives have been studied for their effectiveness as polyene precursors in biomimetic cyclizations, showing potential in constructing larger azapolycycles like azasteroids (Sen & Roach, 1996).

Enzymatic Resolution of Amines and Amino Alcohols

This compound derivatives have been utilized in the enzymatic resolution of racemic amines and amino alcohols, providing a method to afford chiral pent-4-enamides. This technique demonstrates the potential of this compound in stereochemical applications (Takayama et al., 1996).

Synthesis of Enamides

This compound and its derivatives have been synthesized through methods like long-distance migration of double bonds, showcasing the compound's potential in organic synthesis (Sergeyev & Hesse, 2003).

Mechanism of Action

Target of Action

Pent-4-enamide primarily targets unactivated alkenes in chemical reactions . The compound’s primary role is to participate in selectivity-reversed borocarbonylation reactions, which are enabled by a cooperative action between palladium and copper catalysts .

Mode of Action

The mode of action of this compound involves its interaction with its targets, the unactivated alkenes. The key to the success of this transformation is the coordination of the amide group and slower CuBpin formation by using KHCO3 as the base . This results in a selectivity-reversed borocarbonylation reaction, which proceeds with complete regioselectivity .

Biochemical Pathways

This compound affects the borocarbonylation pathway of unactivated alkenes . The compound contributes to the formation of a wide range of b-boryl ketones from terminal unactivated aliphatic alkenes and aryl iodides . These organoboron compounds are versatile synthetic intermediates that can be readily converted into a wide range of functional groups .

Result of Action

The result of this compound’s action is the production of b-boryl ketones from terminal unactivated aliphatic alkenes and aryl iodides . These b-boryl ketones are versatile synthetic intermediates that can be readily converted into a wide range of functional groups .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of catalysts and the reaction conditions. For instance, the selectivity-reversed borocarbonylation reaction is enabled by a cooperative action between palladium and copper catalysts . The reaction also requires the use of KHCO3 as the base .

Properties

IUPAC Name

pent-4-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFGVGYKHMQZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473353
Record name 4-Pentenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6852-94-4
Record name 4-Pentenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pent-4-enamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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